molecular formula C20H17ClN6O B12161828 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12161828
M. Wt: 392.8 g/mol
InChI Key: BZEFEUFJMZHEIT-UHFFFAOYSA-N
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Description

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of carbazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving appropriate starting materials.

    Chlorination: Introduction of the chlorine atom at the 8th position of the carbazole ring.

    Tetrazole Formation: The tetrazole ring can be introduced through cycloaddition reactions involving azides and nitriles.

    Amide Bond Formation: The final step involves coupling the carbazole and tetrazole moieties through an amide bond formation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole ring.

    Reduction: Reduction reactions can occur, especially at the tetrazole ring.

    Substitution: The chlorine atom in the carbazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions may yield various substituted carbazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Carbazole derivatives are often studied as catalysts in organic reactions.

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology

    Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.

    Anticancer Agents: Potential use in cancer therapy due to its ability to inhibit cell proliferation.

Medicine

    Pharmaceuticals: Investigated for use in treating neurological disorders and inflammation.

Industry

    Dyes and Pigments: Used in the production of dyes due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Inhibits enzymes involved in disease pathways.

    Receptor Binding: Binds to specific receptors to modulate biological responses.

    Signal Transduction Pathways: Affects cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)acetamide
  • N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)propionamide

Uniqueness

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide is unique due to its specific substitution pattern and the presence of both carbazole and tetrazole moieties, which contribute to its distinct biological and chemical properties.

Properties

Molecular Formula

C20H17ClN6O

Molecular Weight

392.8 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C20H17ClN6O/c21-15-8-3-6-12-13-7-4-9-16(19(13)24-18(12)15)23-20(28)14-5-1-2-10-17(14)27-11-22-25-26-27/h1-3,5-6,8,10-11,16,24H,4,7,9H2,(H,23,28)

InChI Key

BZEFEUFJMZHEIT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4=CC=CC=C4N5C=NN=N5

Origin of Product

United States

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